Zirconium bis(2-ethylhexanoate) oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

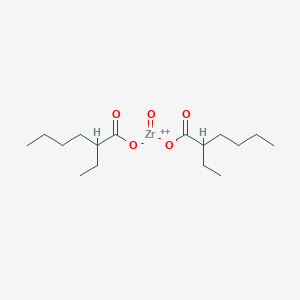

Zirconium bis(2-ethylhexanoate) oxide, also known as Zirconium(IV) ethylhexanoate or Zr(OEtC8H15)4O, is a chemical compound commonly used in the field of materials science and catalysis. This compound is a white, odorless, and non-toxic powder that is highly soluble in organic solvents. Zirconium bis(2-ethylhexanoate) oxide has a wide range of applications in scientific research due to its unique properties, including its ability to act as a catalyst and its high thermal stability.

Wirkmechanismus

The mechanism of action of zirconium bis(2-ethylhexanoate) oxide as a catalyst is complex and depends on the specific reaction being catalyzed. In general, this compound acts as a Lewis acid catalyst, meaning that it can donate a pair of electrons to a reactant to facilitate a chemical reaction. Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide is particularly effective as a catalyst due to its high thermal stability and ability to form strong coordination bonds with organic compounds.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of zirconium bis(2-ethylhexanoate) oxide. However, this compound is generally considered to be non-toxic and safe for use in laboratory experiments when handled properly. It is important to note that this compound should not be ingested or inhaled, as it may cause respiratory irritation and other health effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using zirconium bis(2-ethylhexanoate) oxide in laboratory experiments is its high thermal stability and ability to act as a catalyst for a wide range of reactions. Additionally, this compound is relatively easy to synthesize and is readily available from commercial suppliers. However, one limitation of using zirconium bis(2-ethylhexanoate) oxide is its high cost compared to other catalysts. Additionally, this compound may not be suitable for certain types of reactions or experimental conditions, and its use should be carefully evaluated on a case-by-case basis.

Zukünftige Richtungen

There are many potential future directions for research on zirconium bis(2-ethylhexanoate) oxide. One area of interest is the development of new synthesis methods and techniques for preparing this compound and its derivatives. Additionally, there is a need for further research on the specific mechanisms of action of zirconium bis(2-ethylhexanoate) oxide as a catalyst, as well as its potential applications in new fields such as nanotechnology and biotechnology. Finally, there is a need for further studies on the potential health and environmental effects of this compound and its derivatives, particularly in the context of long-term exposure and use.

Synthesemethoden

Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide can be synthesized through the reaction of zirconium tetrachloride with 2-ethylhexanoic acid in the presence of an organic solvent such as toluene or xylene. The reaction is typically carried out under reflux conditions and requires the addition of a small amount of water to facilitate the reaction. After the reaction is complete, the resulting mixture is cooled and the solid product is collected by filtration and washed with a solvent such as ethanol or acetone.

Wissenschaftliche Forschungsanwendungen

Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide has a wide range of applications in scientific research, particularly in the field of materials science. This compound is commonly used as a catalyst in the synthesis of various organic compounds, including polymers, resins, and coatings. Zirconium bis(2-ethylhexanoate) oxide bis(2-ethylhexanoate) oxide is also used as a precursor in the preparation of various metal oxide materials, such as zirconia and silica-zirconia composites. Additionally, this compound has been used as a coating material for metal surfaces to improve their corrosion resistance and durability.

Eigenschaften

CAS-Nummer |

15104-99-1 |

|---|---|

Produktname |

Zirconium bis(2-ethylhexanoate) oxide |

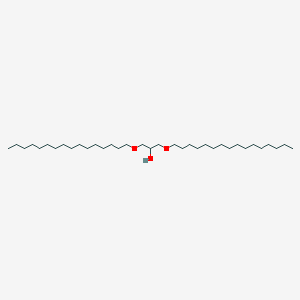

Molekularformel |

C16H28O6Zr |

Molekulargewicht |

393.63 g/mol |

IUPAC-Name |

2-ethylhexanoate;oxozirconium(2+) |

InChI |

InChI=1S/2C8H16O2.O.Zr/c2*1-3-5-6-7(4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;/q;;;+2/p-2 |

InChI-Schlüssel |

BBUGYUVNELFWJF-UHFFFAOYSA-L |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].O=[Zr+2] |

Kanonische SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].O=[Zr+2] |

Andere CAS-Nummern |

15104-99-1 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)